molecular formula C18H17N3O4 B14137222 N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide

Cat. No.: B14137222
M. Wt: 339.3 g/mol
InChI Key: VTEYZFGRITVZIY-VXLYETTFSA-N
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Description

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 5-methoxy-1H-indole-2-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or quinones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and hydroxy groups, along with the indole core, contribute to its diverse reactivity and potential therapeutic applications.

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research, offering potential for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C18H17N3O4/c1-24-13-4-5-14-12(8-13)9-15(20-14)18(23)21-19-10-11-3-6-17(25-2)16(22)7-11/h3-10,20,22H,1-2H3,(H,21,23)/b19-10+

InChI Key

VTEYZFGRITVZIY-VXLYETTFSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)O

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)O

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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